4-(2-Propan-2-ylphenyl)oxan-4-ol

Description

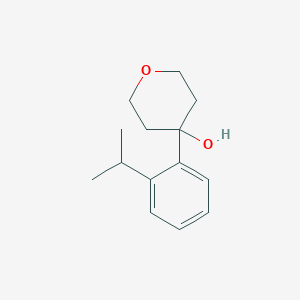

4-(2-Propan-2-ylphenyl)oxan-4-ol is a substituted oxane (tetrahydropyran) derivative featuring a hydroxyl group and a 2-propan-2-ylphenyl substituent at the 4-position of the oxane ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 228.30 g/mol (calculated). The 2-propan-2-ylphenyl group introduces significant steric bulk and lipophilicity, which may influence solubility and reactivity.

Properties

IUPAC Name |

4-(2-propan-2-ylphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(2)12-5-3-4-6-13(12)14(15)7-9-16-10-8-14/h3-6,11,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXHRGSQZXIAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2(CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

4-(Oxiran-2-yl)oxan-4-ol (CID 132327703)

- Molecular Formula : C₇H₁₂O₃

- Substituent : Oxiran-2-yl (epoxide group)

- Molecular Weight : 144.17 g/mol

- Key Properties :

TW-37 (Bcl-2 Inhibitor)

- Molecular Formula: C₃₃H₃₅NO₆S

- Substituent : (2-Propan-2-ylphenyl)methyl

- Molecular Weight : 580.70 g/mol

- Key Properties: Non-peptidic Bcl-2 inhibitor with Ki values of 0.29 µM (Bcl-2), 1.11 µM (Bcl-xL), and 0.26 µM (Mcl-1). Exhibits anti-proliferative effects in lymphoma cells (IC₅₀ ≈ 1.8 µM) and synergizes with MEK inhibitors .

- However, TW-37’s benzamide core and sulfonylphenyl group confer distinct binding properties.

YOK-1204

- Molecular Formula: C₂₈H₃₃NO₄

- Substituent: Isopropylamino

- Molecular Weight : 447.57 g/mol

- Key Properties :

3-(Propan-2-yl)oxan-4-ol

- Molecular Formula : C₈H₁₆O₂

- Substituent : Propan-2-yl

- Molecular Weight : 144.21 g/mol

- Key Properties :

- Comparison : The smaller aliphatic substituent reduces steric bulk, likely improving synthetic accessibility but limiting aromatic interaction capabilities.

Data Table: Comparative Analysis

Key Research Findings

Role of Substituents :

- The 2-propan-2-ylphenyl group in both this compound and TW-37 enhances lipophilicity, which may facilitate membrane penetration in bioactive compounds but complicate solubility .

- Epoxide-containing analogs (e.g., 4-(oxiran-2-yl)oxan-4-ol) exhibit distinct reactivity profiles, favoring ring-opening reactions over aromatic interactions .

The absence of bioactivity data for this compound highlights a research gap; its structural features warrant further pharmacological evaluation.

Synthetic Considerations :

- Bulky aromatic substituents (e.g., 2-propan-2-ylphenyl) may necessitate optimized purification techniques, as seen in YOK-1204’s synthesis (24% yield after chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.